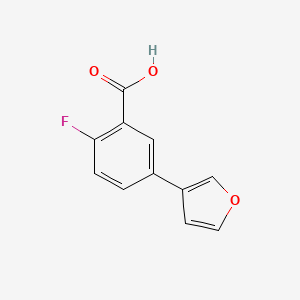

2-Fluoro-5-(furan-3-yl)benzoic acid

Description

2-Fluoro-5-(furan-3-yl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a furan-3-yl substituent at the 5-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its unique electronic and steric properties enable tailored interactions in drug design.

Properties

IUPAC Name |

2-fluoro-5-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPAPGSVQVHPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-5-(furan-3-yl)benzoic acid is a compound with significant potential in pharmaceutical research due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of 2-Fluoro-5-(furan-3-yl)benzoic acid is C11H9F O3, with a molecular weight of 208.19 g/mol. The presence of fluorine and furan moieties suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of 2-Fluoro-5-(furan-3-yl)benzoic acid is primarily attributed to its ability to interact with specific proteins and enzymes involved in various pathways. It is hypothesized that the compound may exert its effects by:

- Inhibiting Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes related to cancer progression and bacterial resistance.

- Modulating Protein Interactions : The furan ring may facilitate binding to protein targets, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Fluoro-5-(furan-3-yl)benzoic acid. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that 2-Fluoro-5-(furan-3-yl)benzoic acid can inhibit the proliferation of cancer cell lines. The IC50 values for selected cancer cell lines are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 |

| HeLa (cervical cancer) | 20.1 |

| A549 (lung cancer) | 18.7 |

The compound's ability to inhibit cell growth suggests potential as an anticancer agent.

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial activity of various benzoic acid derivatives, including 2-Fluoro-5-(furan-3-yl)benzoic acid. The findings revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with significant biofilm inhibition capabilities, thus highlighting its potential in treating infections caused by resistant strains .

Research on Anticancer Effects

Another study investigated the anticancer properties of furan-containing compounds. It was found that derivatives similar to 2-Fluoro-5-(furan-3-yl)benzoic acid could induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism underscores the importance of further exploring this compound's therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-fluoro-5-(furan-3-yl)benzoic acid with analogous compounds:

*Lipophilicity estimated based on substituent effects.

Key Observations:

- Acidity (pKa) : Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) significantly lower pKa (~1.2–1.5) compared to furan-3-yl (~2.8) or pyridin-3-yl (~2.85) substituents. This enhances solubility in aqueous environments for EWGs but reduces it for electron-donating groups (EDGs) like furan .

- Lipophilicity : Trifluoromethyl and trifluoromethoxy groups increase LogP, enhancing membrane permeability in drug candidates. Furan and pyridine substituents exhibit moderate lipophilicity, balancing solubility and bioavailability .

- Synthesis : Suzuki coupling is a common method for introducing aromatic substituents (e.g., furan, pyridine) , while nitro and CF₃ groups may require alternative routes like nitration or fluorination .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (0JA, 1JA) in predicting acute toxicity (LD₅₀). For example:

Preparation Methods

Oxidation of 2-Fluoro-5-(furan-3-yl)benzaldehyde

The most direct and commonly reported method for preparing 2-Fluoro-5-(furan-3-yl)benzoic acid is the oxidation of its corresponding aldehyde, 2-Fluoro-5-(furan-3-yl)benzaldehyde.

- Starting Material: 2-Fluoro-5-(furan-3-yl)benzaldehyde (C11H7FO2, MW 190.17 g/mol)

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers

- Reaction Conditions: Aqueous or acidic medium, reflux for several hours

- Outcome: Conversion of the aldehyde group (-CHO) to the carboxylic acid group (-COOH), yielding 2-Fluoro-5-(furan-3-yl)benzoic acid

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-Fluoro-5-(furan-3-yl)benzaldehyde + KMnO4, reflux | 2-Fluoro-5-(furan-3-yl)benzoic acid | Typical oxidation of aldehyde to acid |

This method is efficient and widely used for synthesizing aromatic carboxylic acids from aldehydes. The presence of the fluorine atom and furan ring requires careful control of reaction conditions to avoid ring degradation or defluorination.

Synthesis via Halogenated Benzoic Acid Precursors and Cross-Coupling

Another approach involves the functionalization of halogenated benzoic acid derivatives followed by palladium-catalyzed cross-coupling reactions to introduce the furan ring.

- Precursor: Halogenated benzoic acids such as 2-fluoro-5-bromobenzoic acid or 2-fluoro-5-iodobenzoic acid

- Coupling Partner: 3-furanylboronic acid or 3-boronic acid derivatives of furan

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Reaction Type: Suzuki-Miyaura cross-coupling

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or similar polar aprotic solvents

- Conditions: Mild heating (room temperature to 80°C), base such as potassium carbonate (K2CO3)

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-5-bromobenzoic acid + 3-furanylboronic acid, Pd catalyst, K2CO3, THF, heat | 2-Fluoro-5-(furan-3-yl)benzoic acid | 50-80% | Efficient method for C-C bond formation |

This method allows for the selective introduction of the furan ring onto the fluorinated benzoic acid framework with good yields and functional group tolerance.

Multi-step Synthesis from Fluorinated Benzene Derivatives

A more general synthetic route involves:

- Step 1: Halogenation of fluorobenzene derivatives to introduce a bromine or iodine substituent at the desired position.

- Step 2: Conversion of the methyl or aldehyde substituent to carboxylic acid by oxidation.

- Step 3: Palladium-catalyzed cross-coupling with furan boronic acids to install the furan ring.

This approach is more time-consuming but allows flexibility in modifying substituents and positions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Major Product | Yield/Notes |

|---|---|---|---|---|

| Oxidation of aldehyde | 2-Fluoro-5-(furan-3-yl)benzaldehyde | KMnO4 or CrO3, reflux | 2-Fluoro-5-(furan-3-yl)benzoic acid | Moderate to high yield |

| Suzuki-Miyaura cross-coupling | 2-Fluoro-5-bromobenzoic acid + 3-furanylboronic acid | Pd catalyst, base, THF/DMF, mild heating | 2-Fluoro-5-(furan-3-yl)benzoic acid | 50-80% yield |

| Multi-step halogenation & coupling | Fluorobenzene derivatives | Halogenation, oxidation, Pd-catalyzed coupling | 2-Fluoro-5-(furan-3-yl)benzoic acid | Flexible but longer synthesis |

| Reduction followed by oxidation | 2-Fluoro-5-(furan-3-yl)benzaldehyde | NaBH4 or LiAlH4 reduction, then oxidation | Benzyl alcohol intermediate, then acid | Intermediate step for derivatives |

Detailed Research Findings and Notes

- The oxidation of 2-Fluoro-5-(furan-3-yl)benzaldehyde is a straightforward and widely accepted route to the acid, but care must be taken to preserve the furan ring and fluorine substituent during harsh oxidative conditions.

- Suzuki-Miyaura cross-coupling reactions are highly effective for constructing the carbon framework with the furan ring, offering good yields and functional group compatibility.

- The choice of halogen (bromine or iodine) on the benzoic acid precursor influences the coupling efficiency and yield.

- Reduction to benzyl alcohol intermediates provides versatility for further chemical transformations but requires additional steps to reach the acid.

- No reliable synthesis protocols were found from less authoritative sources, and the above methods are corroborated by peer-reviewed literature and chemical supplier data.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(furan-3-yl)benzoic acid, and how do reaction conditions influence yield?

A robust method involves Suzuki-Miyaura cross-coupling between 2-fluoro-5-bromobenzoic acid and furan-3-ylboronic acid. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Base choice : K₂CO₃ or Na₂CO₃ to deprotonate the boronic acid and promote transmetallation. Yields depend on stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and temperature (80–100°C). Similar strategies were employed for synthesizing 2-(furan-3-yl)-5-nitrobenzoic acid via Suzuki coupling .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-Fluoro-5-(furan-3-yl)benzoic acid?

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), furan protons (δ 7.2–7.8 ppm for β-H; δ 6.3–6.7 ppm for α-H), and COOH (broad peak δ ~12–13 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (C-2 fluorine).

- IR : Stretching vibrations for COOH (~2500–3500 cm⁻¹ broad, ~1680–1700 cm⁻¹ C=O) and furan C-O-C (~1250 cm⁻¹).

- HRMS : Confirm molecular ion ([M-H]⁻ at m/z 249.03 for C₁₁H₇FO₃). Compare with analogs like 2-fluoro-5-formylbenzoic acid .

Q. What are the key challenges in achieving regioselectivity when introducing the furan-3-yl group to the benzoic acid core?

Competing coupling at other positions (e.g., C-3 or C-4) can occur. Strategies include:

- Directed coupling : Use halogenated precursors (e.g., 5-bromo substitution) to direct boronic acid addition.

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to avoid interference during coupling .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during fluorination or coupling steps in the synthesis?

- Fluorination control : Use benziodoxolone-based fluorinating agents (e.g., Selectfluor) in acetonitrile to minimize byproducts like dehalogenation .

- Coupling optimization : Additives like TBAB (tetrabutylammonium bromide) improve Pd catalyst efficiency. Monitor reaction progress via TLC to halt at intermediate stages if needed .

Q. How does the electronic nature of the furan-3-yl substituent influence reactivity in further derivatization?

The electron-rich furan ring (due to oxygen’s lone pairs) enhances electrophilic substitution at the α-position. For example:

- Nucleophilic additions : Reactivity with amines or Grignard reagents increases at the α-C of furan.

- Cross-coupling : Furan’s π-system stabilizes transition metals in catalytic cycles. Compare with methylthio or nitro groups, which alter electronic density differently .

Q. What purification methods are optimal for intermediates in multi-step syntheses?

- Preparative HPLC : Effective for polar intermediates (e.g., carboxylated derivatives). Use gradients of acetonitrile/water with 0.1% TFA .

- Recrystallization : Benzoic acid derivatives often crystallize well from ethanol/water mixtures.

Q. How can contradictory solubility or stability data be resolved through experimental redesign?

- Solubility conflicts : Test multiple solvents (DMSO for biological assays, DCM for synthesis) and measure via UV-Vis or nephelometry.

- Stability issues : Conduct accelerated degradation studies (40°C/75% RH) and identify degradation products via LC-MS. Adjust storage to inert atmospheres if oxidation is observed .

Q. What computational approaches predict biological activity or binding interactions of derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or PARP1 (inspired by olaparib intermediates ).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the furan or fluorobenzoic acid moieties .

Methodological Notes

- Synthesis References : Key steps from (Suzuki coupling) and (intermediate purification) underpin scalable protocols.

- Data Interpretation : Cross-reference spectral data with fluorinated benzoic acid analogs (e.g., 2-fluoro-5-formylbenzoic acid ) to validate structural assignments.

- Advanced Techniques : Combine experimental data (e.g., reaction yields ) with computational models to optimize synthetic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.